1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone
CAS No.:
Cat. No.: VC15818349
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol
* For research use only. Not for human or veterinary use.
![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone -](/images/structure/VC15818349.png)
Specification
Molecular Formula | C10H9NO3 |
---|---|
Molecular Weight | 191.18 g/mol |
IUPAC Name | 1-(6-methoxy-1,3-benzoxazol-2-yl)ethanone |
Standard InChI | InChI=1S/C10H9NO3/c1-6(12)10-11-8-4-3-7(13-2)5-9(8)14-10/h3-5H,1-2H3 |
Standard InChI Key | GNLZRQNRKUOERY-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=NC2=C(O1)C=C(C=C2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a benzoxazole ring system, where a benzene ring is fused to an oxazole moiety. The oxazole ring incorporates a methoxy group (-OCH) at the 6-position and an acetyl group (-COCH) at the 2-position . This arrangement confers unique electronic properties, influencing its solubility and reactivity.
Physicochemical Characteristics
Key physicochemical properties are summarized in Table 1. Notably, the compound exhibits moderate lipophilicity, with a calculated LogP (octanol-water partition coefficient) of 1.71, suggesting reasonable membrane permeability . Its solubility in water is limited (0.093–0.602 mg/mL) , necessitating organic solvents for laboratory handling.
Table 1: Physicochemical Properties of 1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 191.18 g/mol | |
LogP | 1.71 | |
Solubility in Water | 0.093–0.602 mg/mL | |
Topological Polar Surface Area (TPSA) | 43.1 Ų |
The compound’s topological polar surface area (TPSA) of 43.1 Ų indicates moderate polarity, aligning with its partial solubility in polar aprotic solvents . Spectral data, such as NMR and IR profiles, remain undocumented in publicly available literature, highlighting gaps in current characterization efforts.
Applications in Research and Industry
Pharmaceutical Research
Benzoxazole derivatives are investigated for their bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . While 1-(6-Methoxybenzo[D]oxazol-2-YL)ethanone itself lacks explicit therapeutic data, its structural analogs have shown promise as kinase inhibitors and enzyme modulators .
Chemical Intermediate
The compound serves as a building block in organic synthesis, particularly for constructing complex heterocycles. Its acetyl group may participate in nucleophilic acyl substitution reactions, enabling derivatization for material science applications .
Regulatory and Environmental Considerations
Environmental Impact
Ecotoxicity data are unavailable, but standard precautions apply to prevent environmental release. Spills must be contained using inert absorbents and disposed of via approved waste facilities .
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